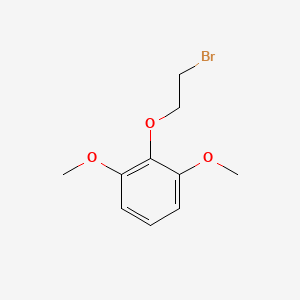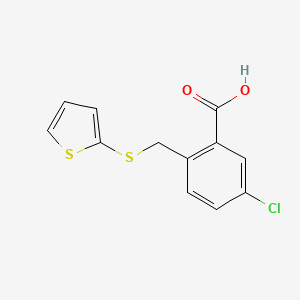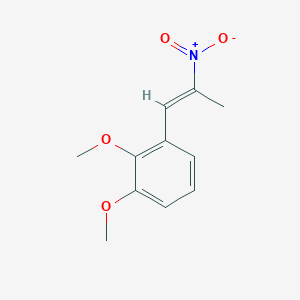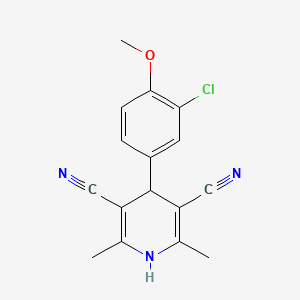![molecular formula C26H41N3O2S B15081806 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide is a synthetic compound that features a unique combination of adamantane and thiazole moieties. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide typically involves multiple steps, starting with the preparation of the adamantyl and thiazole intermediates. One common method involves the reaction of 1-adamantylamine with 2-bromo-1,3-thiazole under basic conditions to form the adamantyl-thiazole intermediate. This intermediate is then reacted with undecylamine and ethylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide undergoes various chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to form adamantanone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the adamantyl and thiazole moieties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide involves its interaction with specific molecular targets and pathways. The adamantyl moiety enhances the compound’s lipophilicity, facilitating its transport across cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or disrupt the replication of viral particles by binding to viral proteins.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl moiety.
Thiazole derivatives: Various compounds containing the thiazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide is unique due to its combination of adamantyl and thiazole moieties, which imparts it with distinct chemical and biological properties
Properties
Molecular Formula |
C26H41N3O2S |
|---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-undecyloxamide |
InChI |
InChI=1S/C26H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-27-23(30)24(31)29-25-28-22(18-32-25)26-15-19-12-20(16-26)14-21(13-19)17-26/h18-21H,2-17H2,1H3,(H,27,30)(H,28,29,31) |
InChI Key |
BBIGZPODGXAYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)


![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)

![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
